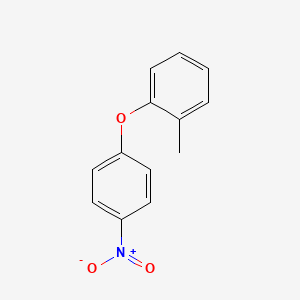
Naphthalene-2,3,6-trisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2,3,6-trisulfonic acid is an organic compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of three sulfonic acid groups attached to the naphthalene ring at positions 2, 3, and 6. This compound is known for its high solubility in water and its stability, making it useful in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalene-2,3,6-trisulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid and oleum. The reaction is carried out at elevated temperatures, typically between 140°C and 240°C . The naphthalene and oleum are metered into sulfuric acid, and the temperature is maintained within the specified range for a certain period. The mixture is then further stirred to complete the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation process. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often isolated by filtration, washing, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-2,3,6-trisulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation with ozone in the aqueous phase. This reaction results in the formation of highly oxidized organic acids and sulfate ions .
Common Reagents and Conditions
Oxidation: Ozone is commonly used as an oxidizing agent.
Substitution: Substitution reactions involve the replacement of sulfonic groups with other functional groups under specific conditions.
Major Products
The major products formed from these reactions include disulfonic acid derivatives, highly oxidized organic acids, and sulfate ions .
Applications De Recherche Scientifique
Naphthalene-2,3,6-trisulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of naphthalene-2,3,6-trisulfonic acid involves its interaction with molecular targets and pathways. It acts as an anionic chromophore, interacting with various molecules in capillary electrophoresis. Additionally, it serves as a dopant in the polymerization of pyrrole, influencing the polymerization process . The compound’s sulfonic groups play a crucial role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Naphthalene-2,3,6-trisulfonic acid can be compared with other similar compounds, such as:
Naphthalene-1,3,6-trisulfonic acid: This compound has sulfonic groups at positions 1, 3, and 6.
Naphthalene-1,5-disulfonic acid (Armstrong’s acid): This compound has two sulfonic groups at positions 1 and 5.
2-Amino-3,6,8-naphthalenetrisulfonic acid: This compound contains an amino group in addition to the sulfonic groups, making it useful in different synthetic and research applications.
This compound is unique due to its specific sulfonic group positions, which influence its reactivity and applications.
Propriétés
Numéro CAS |
145851-17-8 |
|---|---|
Formule moléculaire |
C10H8O9S3 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
naphthalene-2,3,6-trisulfonic acid |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)8-2-1-6-4-9(21(14,15)16)10(22(17,18)19)5-7(6)3-8/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |
Clé InChI |
FAMAGPXMXMUBMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CC(=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14116146.png)

![[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B14116155.png)
![1-(2,5-dimethylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116160.png)
![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14116164.png)



![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14116188.png)


![N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B14116210.png)
![Phenyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B14116216.png)
![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116222.png)
